5-(2,2-Dimethyl-propionylamino)-nicotinic acid

説明

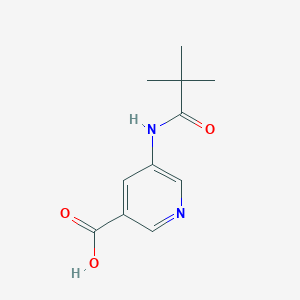

5-(2,2-Dimethyl-propionylamino)-nicotinic acid: is a heterocyclic compound that belongs to the class of nicotinic acid derivatives This compound is characterized by the presence of a nicotinic acid core substituted with a 2,2-dimethyl-propionylamino group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid typically involves the acylation of nicotinic acid derivatives. One common method includes the reaction of nicotinic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete acylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.

化学反応の分析

Oxidation Reactions

The nicotinic acid moiety undergoes oxidation under controlled conditions. Common oxidizing agents include:

-

Potassium permanganate (KMnO₄) in acidic or neutral media.

-

Chromium trioxide (CrO₃) in aqueous or non-polar solvents.

Oxidation primarily targets the pyridine ring’s electron-rich regions, potentially forming hydroxylated or carboxylated derivatives. For example, oxidation of the pyridine nitrogen could yield N-oxide derivatives, though specific products for this compound require further characterization.

Reduction Reactions

Reduction focuses on the carbonyl group in the 2,2-dimethylpropionylamino side chain:

-

Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine.

-

Sodium borohydride (NaBH₄) selectively reduces reactive carbonyls under milder conditions.

Post-reduction, the amide bond converts to an amine, altering the compound’s solubility and biological activity.

Substitution Reactions

The aromatic ring participates in electrophilic substitution:

| Reagent | Condition | Product |

|---|---|---|

| Bromine (Br₂) | Acetic acid, 25°C | 3-Bromo or 5-bromo derivatives |

| Nitric acid (HNO₃) | Sulfuric acid catalyst | Nitro-substituted pyridine analogs |

Substitution occurs preferentially at the pyridine ring’s meta or para positions due to electron-withdrawing effects of the amide group .

Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (HCl/H₂O, reflux): Cleaves the amide bond to yield nicotinic acid and 2,2-dimethylpropanoic acid.

-

Basic hydrolysis (NaOH/H₂O, 80°C): Produces nicotinate salts and 2,2-dimethylpropanoate.

Hydrolysis kinetics depend on steric hindrance from the bulky 2,2-dimethylpropionyl group.

Acylation and Condensation

The compound serves as a substrate for further functionalization:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form bis-acylated products.

-

Condensation : With aldehydes or ketones under dehydrating conditions (e.g., P₂O₅), it forms Schiff bases or heterocyclic fused systems .

Thermal and Catalytic Behavior

-

Decarboxylation : At temperatures >200°C, the carboxylic acid group decomposes, releasing CO₂ and forming a pyridine derivative.

-

Catalytic hydrogenation : Using Pd/C or Raney nickel, the pyridine ring can be partially hydrogenated to piperidine analogs, though this is less common due to steric constraints.

Research Insights

-

Green Synthesis Compatibility : Microwave-assisted reactions (70–100°C, 30–40 min) enhance efficiency for derivatives, minimizing side reactions .

-

Biological Implications : Modifications at the amide or pyridine group influence interactions with enzymes like nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases .

This compound’s versatility in organic synthesis and potential pharmacological applications underscores its importance in medicinal and materials chemistry.

科学的研究の応用

Chemistry

In chemistry, 5-(2,2-Dimethyl-propionylamino)-nicotinic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into their functions and mechanisms.

Medicine

The compound is investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or antimicrobial effects.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.

作用機序

The mechanism of action of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

- 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid

- 2-(2,2-Dimethyl-propionylamino)-pyridin-3-yl-carbamic acid tert-butyl ester

Uniqueness

5-(2,2-Dimethyl-propionylamino)-nicotinic acid is unique due to its specific substitution pattern on the nicotinic acid core This structural feature imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds

生物活性

5-(2,2-Dimethyl-propionylamino)-nicotinic acid, also known as a derivative of nicotinic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 879326-77-9

- Molecular Formula : CHNO

- Molecular Weight : 220.27 g/mol

The compound features a nicotinic acid core with a dimethyl propionylamino side chain, which is believed to influence its biological activity and pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Nicotinic Acetylcholine Receptors (nAChRs) : The compound may act as an agonist or modulator at nAChRs, influencing neurotransmission and potentially affecting cognitive functions.

- Anti-inflammatory Pathways : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

- Antioxidant Activity : Its structure allows for the scavenging of free radicals, contributing to its potential neuroprotective effects.

Antitumor Activity

Recent studies have explored the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC (µM) | Reference |

|---|---|---|

| HeLa (cervical) | 15.4 | |

| MCF-7 (breast) | 12.8 | |

| A549 (lung) | 18.6 |

These results indicate that this compound may serve as a lead compound for developing new anticancer agents.

Neuroprotective Effects

Research indicates that the compound may possess neuroprotective properties. In animal models of neurodegeneration, treatment with this compound resulted in:

- Reduced neuronal apoptosis : Decreased markers of cell death in the hippocampus.

- Improved cognitive function : Enhanced memory retention in behavioral tests.

Case Studies

-

In Vivo Study on Tumor Growth Inhibition

- A study involving Swiss albino mice inoculated with sarcoma cells showed that administration of this compound led to a significant reduction in tumor size compared to control groups. The tumor inhibition rate was measured at approximately 60% over a treatment period of two weeks.

-

Cognitive Enhancement in Rodent Models

- In a controlled study assessing memory performance in rodents treated with the compound, results indicated improved performance in maze tests compared to untreated controls, suggesting potential applications in treating cognitive decline.

特性

IUPAC Name |

5-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-8-4-7(9(14)15)5-12-6-8/h4-6H,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYYHNBAUXHABM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CN=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640081 | |

| Record name | 5-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879326-77-9 | |

| Record name | 5-[(2,2-Dimethyl-1-oxopropyl)amino]-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879326-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。